3-bromo-5-(trimethylsilyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(trimethylsilyl)-1,2-oxazole, also known as BTSO, is an important organic compound that has been widely studied in recent years due to its potential applications in synthesis and scientific research. BTSO is an oxazole derivative that contains a bromo and trimethylsilyl group. It is a colorless, volatile liquid with a boiling point of 64-65 °C and a melting point of -4 °C. BTSO has been used as a reagent in organic synthesis and a substrate in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Isoxazoles, such as 3-Bromo-5-trimethylsilanyl-isoxazole, are a crucial scaffold in drug discovery due to their presence in many commercially available drugs. They offer a diverse chemical space for binding to biological targets, which is essential for developing new medications. The compound’s structural motif is particularly significant in creating molecules with potential anticancer properties, acting as HDAC inhibitors, and exhibiting antioxidant, antibacterial, and antimicrobial activities .
Metal-Free Synthetic Routes
The development of metal-free synthetic strategies for isoxazoles is imperative due to the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns. 3-Bromo-5-trimethylsilanyl-isoxazole can be synthesized through metal-free routes, which are more eco-friendly and cost-effective, making it an attractive option for sustainable chemistry practices .
Functionalized Heterocyclic Scaffolds
Functionalized isoxazoles, including 3-Bromo-5-trimethylsilanyl-isoxazole, are significant to medicinal chemists. They enable the expansion of drug-like chemical space and the development of robust synthetic methods for generating a diverse collection of heterocyclic molecules. This accelerates the drug discovery program and allows for the exploration of new therapeutic agents .
Cancer Research
In cancer research, targeting aerobic glycolysis pathways is a strategy to inhibit tumor progression and invasion. 3-Bromo-5-trimethylsilanyl-isoxazole derivatives have been studied for their potential to act as drug targets, specifically hitting cancer cells by inhibiting key enzymes in their energetic metabolism .
Diversity-Oriented Synthesis
The compound’s versatility allows for diversity-oriented synthesis, which is a method used to produce a wide variety of structurally diverse molecules from simple starting materials. This approach is beneficial in identifying novel bioactive compounds for pharmaceutical applications .
Nanocatalysis
3-Bromo-5-trimethylsilanyl-isoxazole can be utilized in nanocatalysis, where it may serve as a precursor or a component in the design of catalysts at the nanoscale. These catalysts can be used for various chemical transformations, contributing to the advancement of green chemistry and sustainable industrial processes .
Wirkmechanismus
Target of Action
3-Bromo-5-trimethylsilanyl-isoxazole, also known as 3-bromo-5-(trimethylsilyl)-1,2-oxazole, is a compound that belongs to the isoxazole class . The primary targets of isoxazole compounds are usually biological targets based on their chemical diversity . .
Mode of Action
Isoxazole compounds typically interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Isoxazole compounds are known to have significant biological interests . For instance, some 3,5-diaryl isoxazole scaffolds have been demonstrated as effective anticancer mediators .
Result of Action
Some isoxazole derivatives have been studied for their effects on leukemia hl-60 cells culture .
Eigenschaften
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNOSi/c1-10(2,3)6-4-5(7)8-9-6/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMJJMZLBUOKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-trimethylsilanyl-isoxazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.